ITX3

Übersicht

Beschreibung

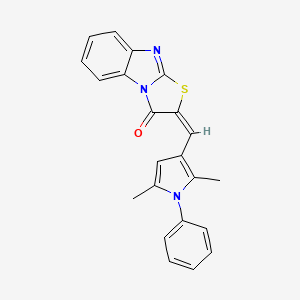

ITX3: is a chemical compound known for its role as a specific inhibitor of the Trio N-terminal guanine nucleotide exchange factor domain. The compound is identified by its chemical name, 2-[(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-thiazolo[3,2-a]benzimidazol-3(2H)-one . It has a molecular formula of C22H17N3OS and a molecular weight of 371.45 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von ITX3 beinhaltet die Kondensation von 2,5-Dimethyl-1-phenyl-1H-pyrrol-3-carbaldehyd mit 2-Aminothiazol unter spezifischen Reaktionsbedingungen. Die Reaktion verläuft typischerweise in Gegenwart einer Base wie Kaliumcarbonat und einem Lösungsmittel wie Dimethylsulfoxid . Das resultierende Produkt wird dann durch Umkristallisation oder Chromatographie-Techniken gereinigt .

Industrielle Produktionsmethoden: Obwohl detaillierte industrielle Produktionsmethoden nicht weit verbreitet sind, würde die Synthese von this compound im größeren Maßstab wahrscheinlich eine Optimierung der Reaktionsbedingungen erfordern, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von automatisierten Synthesegeräten und fortschrittlichen Reinigungsmethoden wie der Hochleistungsflüssigkeitschromatographie umfassen .

Chemische Reaktionsanalyse

Reaktionstypen: this compound unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur hauptsächlich Substitutionsreaktionen. Es kann auch unter geeigneten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: this compound kann mit Nukleophilen in Gegenwart einer Base reagieren, um substituierte Derivate zu bilden.

Oxidationsreaktionen: Oxidationsmittel wie können verwendet werden, um this compound zu oxidieren, was zur Bildung oxidierter Produkte führt.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid können this compound reduzieren, um reduzierte Derivate zu bilden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte this compound-Derivate ergeben, während Oxidations- und Reduktionsreaktionen zu oxidierten oder reduzierten Formen der Verbindung führen können .

Analyse Chemischer Reaktionen

Types of Reactions: ITX3 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under appropriate conditions .

Common Reagents and Conditions:

Substitution Reactions: this compound can react with nucleophiles in the presence of a base to form substituted derivatives.

Oxidation Reactions: Oxidizing agents such as can be used to oxidize this compound, leading to the formation of oxidized products.

Reduction Reactions: Reducing agents like sodium borohydride can reduce this compound to form reduced derivatives.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted this compound derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Key Applications of ITX3

-

Cancer Research

- Mechanism of Action : this compound selectively inhibits Trio-mediated Rac1 activation, which is crucial in various cancer cell behaviors, including proliferation, migration, and invasion. In studies involving metastatic breast cancer cell lines, this compound demonstrated significant inhibition of cell proliferation and migration .

- Case Study : In a study on tamoxifen-resistant breast cancer cells, this compound was shown to chemosensitize these cells by inhibiting Rac1 activation, highlighting its potential as a therapeutic agent in overcoming drug resistance .

-

Cell Differentiation and Neurite Outgrowth

- Effects on Neurite Growth : this compound has been utilized to study neuronal differentiation. It inhibits neurite outgrowth in nerve growth factor-stimulated PC12 cells, suggesting its role in neuronal signaling pathways .

- Case Study : In C2C12 myoblasts, this compound inhibited differentiation into myotubes by blocking TrioN-mediated signaling pathways, providing insights into muscle development and regeneration .

-

Regulation of Cell Adhesion Molecules

- E-cadherin Regulation : Research indicates that this compound can up-regulate E-cadherin expression by inhibiting Rac1 activity. This is particularly relevant in the context of epithelial-to-mesenchymal transition (EMT), a process implicated in cancer metastasis .

- Case Study : In Tara-knockdown cells, treatment with this compound resulted in an 80% increase in E-cadherin levels compared to untreated controls, demonstrating its potential to reverse EMT processes .

Wirkmechanismus

ITX3 exerts its effects by specifically inhibiting the Trio N-terminal guanine nucleotide exchange factor domain. This inhibition prevents the activation of the RhoG and Rac1 proteins, which are involved in various cellular processes such as cell migration, adhesion, and differentiation. By blocking this pathway, this compound can modulate cellular behaviors and has potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

ITX1: Ein weiterer Inhibitor der Trio-N-terminalen Guaninnukleotid-Austauschfaktordomain, jedoch mit unterschiedlichen Strukturmerkmalen.

Einzigartigkeit: ITX3 ist einzigartig in seiner hohen Spezifität für die Trio-N-terminale Guaninnukleotid-Austauschfaktordomain, was es zu einem wertvollen Werkzeug für die Untersuchung des Trio/RhoG/Rac1-Signalwegs macht. Seine ungiftige Natur und seine selektive Hemmung machen es von anderen ähnlichen Verbindungen unterscheidbar .

Biologische Aktivität

ITX3 (CAS: 347323-96-0) is a selective inhibitor of the Trio N-terminal RhoGEF (Rho guanine nucleotide exchange factor) domain, which plays a crucial role in various cellular processes, including cytoskeletal dynamics and signal transduction. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, effects on cellular functions, and potential therapeutic applications.

This compound specifically inhibits the activity of TrioN, which is responsible for RhoG exchange in vitro. The compound has an IC50 value of 76 µM, indicating its effectiveness as a selective inhibitor in various biological contexts. In mammalian cells, this compound has been shown to block TrioN-mediated dorsal membrane ruffling and Rac1 activation while not affecting other RhoGEFs such as GEF337, Tiam1, or Vav2 .

Biological Effects

Neurite Outgrowth Inhibition

this compound's ability to inhibit neurite outgrowth has been demonstrated in nerve growth factor (NGF)-stimulated PC12 cells. The inhibition of Rac1 activity by this compound correlates with reduced neurite formation, suggesting its potential role in modulating neuronal development .

E-cadherin Regulation

Research indicates that this compound can up-regulate E-cadherin protein levels in Tara-KD cells. In a study involving quantitative densitometry, treatment with 100 µM this compound resulted in an 80% increase in E-cadherin expression compared to untreated controls. This effect is linked to the repression of Rac1 activity, which is known to negatively regulate E-cadherin transcription .

Case Studies and Research Findings

Potential Therapeutic Applications

The selective inhibition of TrioN by this compound positions it as a promising candidate for therapeutic applications in conditions where RhoG/Rac1 signaling is dysregulated, such as cancer metastasis and neurodegenerative diseases. Its ability to enhance E-cadherin levels could be particularly beneficial in preventing EMT, a process associated with cancer progression.

Eigenschaften

IUPAC Name |

(2E)-2-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3OS/c1-14-12-16(15(2)24(14)17-8-4-3-5-9-17)13-20-21(26)25-19-11-7-6-10-18(19)23-22(25)27-20/h3-13H,1-2H3/b20-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMYMKPBODEZSH-DEDYPNTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/3\C(=O)N4C5=CC=CC=C5N=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.